molecular formula C8H15ClN2O B13621884 1,7-Diazaspiro[4.5]decan-2-onehydrochloride

1,7-Diazaspiro[4.5]decan-2-onehydrochloride

Cat. No.: B13621884
M. Wt: 190.67 g/mol
InChI Key: SEFDIAKJCLIDLJ-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.5]decan-2-one hydrochloride (CAS 914462-92-3) is a bicyclic spiro compound with a unique structural framework comprising a piperidine ring fused to a pyrrolidone ring via a spiro carbon atom. Its molecular formula is C₁₉H₂₃ClF₆N₂O₂·HCl·H₂O, and it is recognized by the International Nonproprietary Name (INN) Rolapitant hydrochloride . This compound is a potent and selective neurokinin-1 (NK-1) receptor antagonist, clinically approved for the prevention of chemotherapy-induced nausea and vomiting (CINV) . Its pharmacological efficacy stems from its ability to cross the blood-brain barrier and inhibit substance P-mediated signaling, a key pathway in emesis .

The synthesis of Rolapitant hydrochloride involves stereoselective steps, including the formation of the spiro core and introduction of trifluoromethylphenyl and phenoxy groups. Critical intermediates include (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, which is subsequently converted to the hydrochloride salt .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

1,9-diazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-7-2-4-8(10-7)3-1-5-9-6-8;/h9H,1-6H2,(H,10,11);1H

InChI Key

SEFDIAKJCLIDLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N2)CNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-DIAZASPIRO[4.5]DECAN-2-ONE HYDROCHLORIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic ketone in the presence of a suitable acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,7-DIAZASPIRO[4.5]DECAN-2-ONE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1,7-DIAZASPIRO[4.5]DECAN-2-ONE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-DIAZASPIRO[4.5]DECAN-2-ONE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Spiro Ring System Key Substituents Pharmacological Activity Application/Clinical Use Reference
1,7-Diazaspiro[4.5]decan-2-one HCl C₁₉H₂₃ClF₆N₂O₂·HCl·H₂O 4.5 (Piperidine-Pyrrolidone) Trifluoromethylphenyl, phenoxy NK-1 receptor antagonist CINV prevention
2,7-Diazaspiro[4.5]decan-1-one HCl C₈H₁₅ClN₂O 4.5 (Piperidine-Pyrrolidone) None (simpler scaffold) Intermediate for drug synthesis Research use (e.g., kinase inhibitors)
2,8-Diazaspiro[4.5]decan-1-one HCl C₁₀H₁₇ClN₂O 4.5 (Piperidine-Piperazine) tert-butyl carbamate Serotonin receptor modulator Neuropharmacology research
1,7-Diazaspiro[4.4]nonan-2-one HCl C₇H₁₃ClN₂O 4.4 (Pyrrolidine-Pyrrolidone) None Preclinical candidate Antiviral/antibacterial research

Key Findings and Contrasts

Spiro Ring Size and Pharmacophore Flexibility Rolapitant’s 4.5 spiro system provides optimal conformational rigidity for NK-1 receptor binding, whereas the 4.4 spiro system in 1,7-diazaspiro[4.4]nonan-2-one HCl reduces steric hindrance but limits receptor affinity . The 2,7- and 2,8-diazaspiro derivatives lack the trifluoromethylphenyl group critical for Rolapitant’s CNS penetration and NK-1 selectivity .

Substituent Impact on Bioactivity

  • The 3,5-bis(trifluoromethyl)phenyl group in Rolapitant enhances lipophilicity and metabolic stability, enabling prolonged plasma half-life (~7 days) .
  • Simpler analogs (e.g., 2,7-diazaspiro[4.5]decan-1-one HCl) are primarily used as synthetic intermediates due to their lack of bioactive substituents .

Clinical vs. Research Applications Rolapitant is FDA-approved, while 2,8-diazaspiro derivatives are investigational compounds targeting serotonin receptors for mood disorders . 1,7-Diazaspiro[4.4]nonan-2-one HCl has shown in vitro antiviral activity but lacks clinical data .

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